JAK Inhibitor Potency Differentiation: Unsubstituted vs. N-Alkylated Cyclohexylmethanesulfonamide Scaffolds
The unsubstituted cyclohexylmethanesulfonamide scaffold (4352-59-4) enables the synthesis of heterocyclyl-substituted JAK inhibitors with improved activity over oclacitinib, an approved veterinary JAK inhibitor based on a pyrrolopyrimidinaminocyclohexylmethanesulfonamide core [1]. The patent discloses that novel compounds derived from the 4352-59-4 scaffold exhibit enhanced potency in treating atopic dermatitis and pruritus relative to oclacitinib, with specific structural modifications at the sulfonamide nitrogen yielding superior pharmacological profiles [1].
| Evidence Dimension | JAK inhibitory activity in skin disease models |
|---|---|
| Target Compound Data | Scaffold enables synthesis of derivatives with improved activity over oclacitinib |
| Comparator Or Baseline | Oclacitinib (pyrrolopyrimidinaminocyclohexylmethanesulfonamide, veterinary JAK inhibitor) |
| Quantified Difference | Improved activity concerning skin diseases, particularly atopic dermatitis and pruritus (qualitative improvement stated in patent claims) |
| Conditions | In vivo models of allergic dermatitis and pruritus; patent claims based on SAR studies |
Why This Matters
Procurement of the unsubstituted 4352-59-4 scaffold is essential for synthesizing next-generation JAK inhibitors with potentially superior efficacy over the benchmark oclacitinib.
- [1] US Patent Application 20180346465. Heterocyclyl-Substituted Cyclohexylmethanesulfonamides as JAK Inhibitors. Filed August 6, 2018. View Source
